Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride

Description

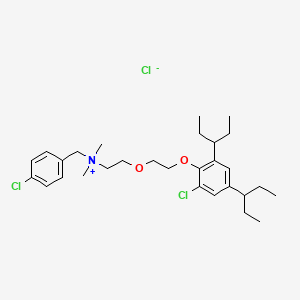

This compound is a quaternary ammonium salt characterized by a complex structure featuring a p-chlorobenzyl group, a dimethylammonium moiety, and a branched ether chain with 6-chloro-2,4-bis(1-ethylpropyl)phenoxy substituents. Quaternary ammonium compounds (QACs) are widely recognized for their cationic nature, enabling interactions with microbial membranes and organic substrates . The presence of chlorine atoms and branched alkyl/aryl groups may enhance lipid solubility, improving penetration into bacterial cell walls or organic matrices. However, the compound’s specific bioactivity and physicochemical properties remain underexplored in the provided evidence, necessitating extrapolation from structural analogs.

Properties

CAS No. |

66902-76-9 |

|---|---|

Molecular Formula |

C29H44Cl3NO2 |

Molecular Weight |

545.0 g/mol |

IUPAC Name |

2-[2-[2-chloro-4,6-di(pentan-3-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C29H44Cl2NO2.ClH/c1-7-23(8-2)25-19-27(24(9-3)10-4)29(28(31)20-25)34-18-17-33-16-15-32(5,6)21-22-11-13-26(30)14-12-22;/h11-14,19-20,23-24H,7-10,15-18,21H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

IIUJHNCIGNJERC-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CC)C1=CC(=C(C(=C1)Cl)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)C(CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination of benzyl compounds, followed by etherification and ammonium salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenoxy compounds, while substitution reactions can produce a range of ammonium salts with different anions.

Scientific Research Applications

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Ammonium, (4-chloro-2-butynyl)dimethylhexadecyl-, chloride ()

- Structural Differences :

- Property Implications: Lipophilicity: The target’s branched phenoxy-ethoxy chain and bulky bis(1-ethylpropyl) groups likely increase logP compared to the linear hexadecyl chain in . Antimicrobial Activity: Longer alkyl chains (e.g., hexadecyl) in QACs correlate with stronger Gram-positive bacterial inhibition. The target’s aromatic chloro groups may broaden efficacy to Gram-negative strains due to enhanced membrane disruption .

Benzalkonium Chloride (Common QAC)

- Structural Differences : Benzalkonium chloride has a simpler structure with a benzyl group and a straight alkyl chain (C12–C14). The target compound replaces the benzyl group with p-chlorobenzyl and incorporates a polyether chain .

- Property Implications :

Data Table: Hypothetical Comparative Properties

Mechanistic Insights from Structural Similarity Methods ()

- Electronic Effects : The p-chlorobenzyl group introduces electron-withdrawing effects, stabilizing the ammonium cation and enhancing electrostatic interactions with negatively charged phospholipids .

Limitations of Comparison

- No direct bioactivity data for the target compound are available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.